molecular formula C18H16ClFN4O2 B195414 (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine CAS No. 314771-76-1

(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

Cat. No. B195414
M. Wt: 374.8 g/mol
InChI Key: BIQABKFYKJRXII-NSHDSACASA-N
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Description

An analogue of Afatinib

Scientific Research Applications

  • EGFR-TK Imaging : Quinazoline derivatives, including (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, have been labeled with technetium-99m to create biomarkers for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. These compounds inhibit EGFR autophosphorylation and A431 cell growth, indicating their potential in cancer diagnostics and treatment (Fernandes et al., 2008).

  • Afatinib Dimaleate Synthesis : In the synthesis of Afatinib Dimaleate, an EGFR inhibitor, a related compound, (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide, was identified as an impurity. The process was optimized for yield and quality control (Kumar et al., 2019).

  • MERS-CoV Inhibition : A derivative of quinazoline, specifically N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, showed high anti-MERS-CoV activities. This indicates the potential of quinazoline derivatives in treating coronavirus infections (Lee et al., 2020).

  • Gallium(III) Complex for EGFR Targeting : A novel DOTA-like chelator with (3-chloro-4-fluorophenyl)amino quinazoline moiety was synthesized for targeting epidermal growth factor receptors. This study explored the synthesis, characterization, and biological activities of the Gallium(III) complex (Garcia et al., 2009).

  • Antimicrobial Activity : Quinazoline derivatives, including those with fluorine substitutions, have been evaluated for their antimicrobial properties. Some derivatives have shown potential as antimicrobial agents (Raval et al., 2012).

  • Antitumor Activity : Quinazoline derivatives have been synthesized and evaluated for their antitumor activities, indicating their potential as anticancer agents. Some compounds were found to be active against specific cancer cell lines (Noolvi et al., 2011).

  • EGFR Inhibitors for Breast Cancer Imaging : Radioiodinated quinazoline derivatives have been developed as potential SPECT agents for molecular imaging of EGFR-positive tumors, particularly in breast cancer (Fernandes et al., 2007).

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQABKFYKJRXII-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575638
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-{[(3S)-oxolan-3-yl]oxy}quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

CAS RN

314771-76-1
Record name N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314771-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-(((3S)-tetrahydro-3-furanyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314771761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-{[(3S)-oxolan-3-yl]oxy}quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-(3-chloro-4-fluorophenyl)-7-[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine
Source European Chemicals Agency (ECHA)
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Record name 4,6-QUINAZOLINEDIAMINE, N4-(3-CHLORO-4-FLUOROPHENYL)-7-(((3S)-TETRAHYDRO-3-FURANYL)OXY)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Zhou, C Wang, Z Xiao, Q Yang… - IOP Conference Series …, 2019 - iopscience.iop.org
7-fluoroquinazoline-2, 4-diol is an important intermediate of small molecule anticancer drugs. In this work, a rapid synthetic method for target compounds was established. Compound (4…
Number of citations: 3 iopscience.iop.org
W Cheng, S Li, S Han, R Miao, S Wang, C Liu… - Bioorganic & Medicinal …, 2023 - Elsevier
Tumor hypoxia-activated proteolysis targeting chimeras (ha-PROTACs) 9 and 10 were designed and synthesized by incorporating the hypoxia-activated leaving group (1-methyl-2-nitro-…
Number of citations: 4 www.sciencedirect.com

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